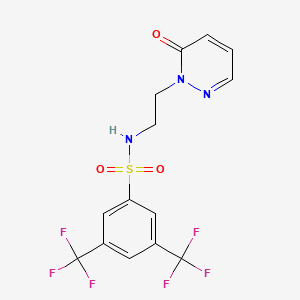

![molecular formula C20H22N4O6 B2792857 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-25-5](/img/structure/B2792857.png)

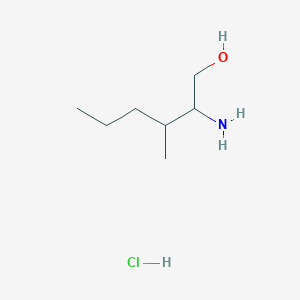

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of related compounds involves the use of 2,3-dihydroxybenzoic acid as an initial material . The process includes alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is reported to have fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of N-2,3-dihydrobenzo [1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Applications De Recherche Scientifique

1. Application in Sustainable Cooling Technologies

Specific Scientific Field

Thermal engineering and materials science.

Summary

Researchers have explored the use of “AKOS024503589” (and its various aliases) in sustainable cooling technologies. Specifically, they focus on improving the performance of eco-friendly cooling systems, such as those used in electronics, buildings, and solar panels. Passive cooling methods, which rely on natural processes and design principles, are of particular interest due to their low or zero energy consumption.

Methods of Application

The compound is incorporated into metal-organic frameworks (MOFs), which are porous materials capable of capturing water vapor from the air. MOFs enhance energy efficiency in room temperature space cooling applications. However, MOFs typically exhibit low thermal conductivity. To address this limitation, researchers manipulate the interfacial heat transfer between MOFs and the contacted substrate. They utilize a water adsorption process to enhance the interfacial thermal conductance (ITC).

Results and Outcomes

Through comprehensive frequency-domain thermoreflectance (FDTR) measurements and molecular dynamics (MD) simulations, the research team demonstrated a remarkable improvement in ITC between the contacted substrate and MOFs. This advancement opens up possibilities for more effective and sustainable cooling solutions .

2. Microbially Induced Calcium Carbonate Precipitation (MICP)

Specific Scientific Field

Environmental biotechnology and geotechnical engineering.

Summary

MICP is an innovative and cost-effective in situ biotechnology. It involves the use of microorganisms to induce the precipitation of calcium carbonate. This process has high potential for addressing soil contamination, land desertification, and concrete cracking.

Methods of Application

Microorganisms are introduced into soil or concrete structures. These microbes promote the precipitation of calcium carbonate, which strengthens soil, prevents desertification, and repairs concrete cracks. The process occurs naturally and can be harnessed for practical applications.

Results and Outcomes

MICP has shown promise in improving soil stability, preventing land degradation, and enhancing the durability of concrete structures. It offers an environmentally friendly alternative to conventional soil stabilization and concrete repair methods .

3. Enhancing Bortezomib Sensitivity in Multiple Myeloma Treatment

Specific Scientific Field

Oncology and pharmacology.

Summary

Bortezomib is a commonly used drug for treating multiple myeloma, but resistance to it remains a challenge. Researchers investigated whether the chloride channel ClC5 could enhance bortezomib sensitivity in multiple myeloma cells.

Methods of Application

The study involved assessing ClC5 expression levels in multiple myeloma cells. ClC5 was modulated using genetic or pharmacological approaches. Cell viability assays and apoptosis analyses were performed to evaluate bortezomib sensitivity.

Results and Outcomes

The study found that ClC5 depletion increased bortezomib sensitivity in multiple myeloma cells. This suggests that targeting ClC5 could enhance the effectiveness of bortezomib-based treatments .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6/c1-22-18-13(19(26)23(2)20(22)27)11-14(24(18)6-7-28-3)17(25)21-12-4-5-15-16(10-12)30-9-8-29-15/h4-5,10-11H,6-9H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCNDFATRPBPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

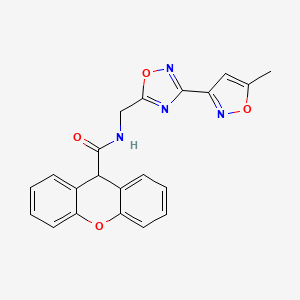

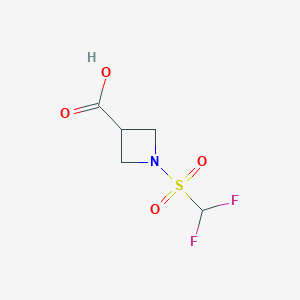

![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)

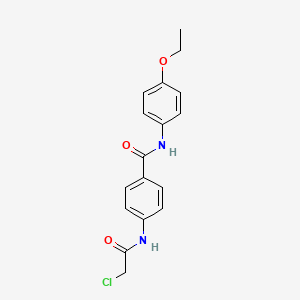

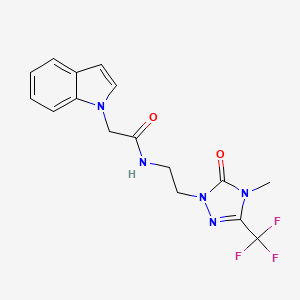

![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)

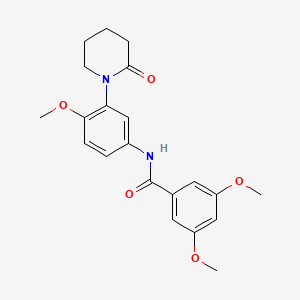

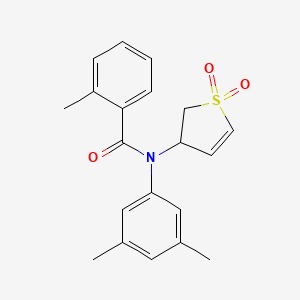

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2792791.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)